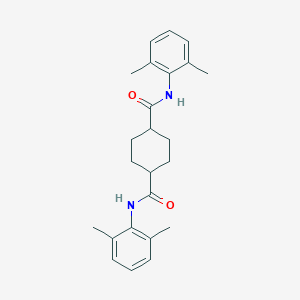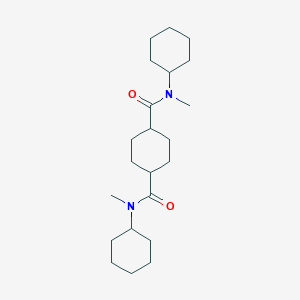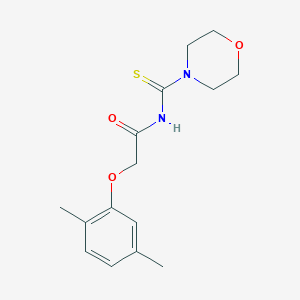
N-tert-Butyl-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-2,6-dimethylaniline, also known as N,N-di-tert-butyl-2,6-dimethylaniline (DTBDM), is a chemical compound that belongs to the family of tertiary amines. It is widely used in scientific research due to its unique properties and applications in various fields.
Aplicaciones Científicas De Investigación
N-tert-Butyl-2,6-dimethylaniline has a wide range of scientific research applications. It is commonly used as a radical scavenger in various chemical reactions, such as polymerization, oxidation, and photochemical reactions. It is also used as a stabilizer in the production of plastics, rubber, and other materials. Additionally, N-tert-Butyl-2,6-dimethylaniline is used as a fluorescent probe in biological and medical research, where it can be used to detect and measure the concentration of reactive oxygen species (ROS) in cells and tissues.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-2,6-dimethylaniline is based on its ability to scavenge free radicals and other reactive species. It acts as a hydrogen donor, which allows it to neutralize free radicals and prevent them from damaging cells and tissues. The scavenging activity of N-tert-Butyl-2,6-dimethylaniline is attributed to its tert-butyl group, which stabilizes the intermediate radical species formed during the reaction.
Biochemical and Physiological Effects
N-tert-Butyl-2,6-dimethylaniline has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can protect cells and tissues from oxidative stress and other forms of damage. It has also been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of N-tert-Butyl-2,6-dimethylaniline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-tert-Butyl-2,6-dimethylaniline in lab experiments is its high stability and low toxicity. It is also readily available and relatively inexpensive. However, one limitation is that it can interfere with certain types of chemical reactions, such as those involving metal catalysts or strong oxidizing agents. Additionally, its scavenging activity can make it difficult to accurately measure the concentration of reactive species in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving N-tert-Butyl-2,6-dimethylaniline. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease. Another area of interest is its use as a fluorescent probe for imaging and detection of ROS in living cells and tissues. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-tert-Butyl-2,6-dimethylaniline and to develop more effective methods for its synthesis and application.
Conclusion
In conclusion, N-tert-Butyl-2,6-dimethylaniline is a unique chemical compound with a wide range of scientific research applications. Its ability to scavenge free radicals and other reactive species makes it a valuable tool for studying oxidative stress and other forms of cellular damage. While there are limitations to its use in certain types of experiments, its high stability and low toxicity make it a promising candidate for future research in various fields.
Métodos De Síntesis
N-tert-Butyl-2,6-dimethylaniline can be synthesized through several methods. One of the most common methods is the reaction between 2,6-dimethylaniline and tert-butyl chloride in the presence of a strong acid catalyst. The reaction takes place through the formation of an intermediate tert-butyl diazonium salt, which is then reduced to form the final product. Another method involves the reaction between 2,6-dimethylaniline and tert-butyl bromide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate tert-butyl ammonium salt, which is then deprotonated to form the final product.
Propiedades
Nombre del producto |
N-tert-Butyl-2,6-dimethylaniline |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
N-tert-butyl-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-9-7-6-8-10(2)11(9)13-12(3,4)5/h6-8,13H,1-5H3 |
Clave InChI |
KMESIPKMPAFFOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(C)(C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)




![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)
![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

